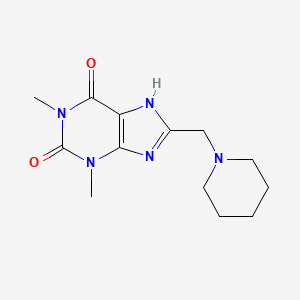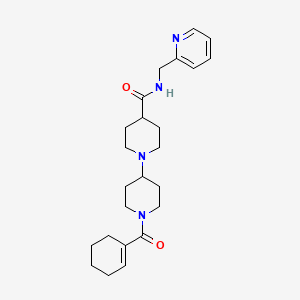
1,3-Dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1h-purine-2,6-dione
Overview
Description
1,3-Dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1h-purine-2,6-dione is a chemical compound that belongs to the class of xanthine derivatives. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its structure consists of a purine ring system substituted with methyl groups and a piperidinylmethyl group, which contributes to its unique chemical properties.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1h-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethylxanthine and piperidine.
Alkylation Reaction: The key step in the synthesis is the alkylation of 1,3-dimethylxanthine with piperidine. This reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to a specific temperature, typically around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Automation: The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Purification and Isolation: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to isolate the pure compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1h-purine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The piperidinylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Nucleophiles: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1,3-Dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1h-purine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor of specific enzymes involved in disease pathways.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1h-purine-2,6-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as dipeptidyl peptidase-4 (DPP-4), by binding to their active sites. This inhibition can modulate various biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant properties.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Theobromine: Found in cocoa and chocolate, with mild stimulant effects.
Uniqueness
1,3-Dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1h-purine-2,6-dione is unique due to the presence of the piperidinylmethyl group, which imparts distinct chemical and biological properties compared to other xanthine derivatives. This structural feature enhances its potential as a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
1,3-dimethyl-8-(piperidin-1-ylmethyl)-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-16-11-10(12(19)17(2)13(16)20)14-9(15-11)8-18-6-4-3-5-7-18/h3-8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQGXBNPZNTPGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10969452 | |
| Record name | 1,3-Dimethyl-8-[(piperidin-1-yl)methyl]-3,9-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10969452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5436-40-8 | |
| Record name | MLS002638806 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dimethyl-8-[(piperidin-1-yl)methyl]-3,9-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10969452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 4-({3-[(4-METHOXYBENZOYL)AMINO]PROPANOYL}AMINO)BUTANOATE](/img/structure/B5182456.png)
![N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B5182465.png)
![5-(4-chlorophenyl)-3-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5182466.png)
![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}methanamine](/img/structure/B5182469.png)
![6-chloro-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5182477.png)
![2-(4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B5182482.png)
![1-(diphenylmethyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5182483.png)
![3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5182501.png)

![{3-(2-fluorobenzyl)-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5182523.png)
![2-[(3-{[2-(2-METHOXYANILINO)-2-OXOETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(2-METHOXYPHENYL)ACETAMIDE](/img/structure/B5182529.png)
![8-(4-chlorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5182533.png)
![(5E)-1-(2-chlorophenyl)-5-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5182549.png)
![N-({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B5182558.png)
